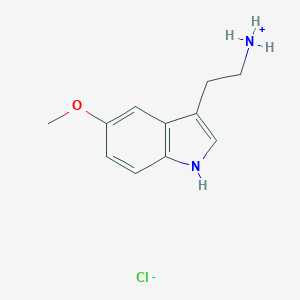

5-Metoxi triptamina clorhidrato

Descripción general

Descripción

5-Methoxytryptamine hydrochloride, also known as 5-Methoxytryptamine hydrochloride, is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methoxytryptamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxytryptamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxytryptamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurociencia

El clorhidrato de 5-metoxi triptamina ha sido estudiado por su papel en el sistema nervioso central. Actúa como un agonista en varios receptores de serotonina, que están implicados en una gama de procesos neurológicos y aplicaciones terapéuticas potenciales . Por ejemplo, se ha utilizado para investigar los efectos de la serotonina en el estado de ánimo, la percepción y la cognición.

Farmacología

En farmacología, el clorhidrato de 5-metoxi triptamina se utiliza para estudiar sus efectos en varios procesos fisiológicos. Se ha demostrado que influye en la función neuroendocrina, la inmunorregulación y los procesos antiinflamatorios, lo que puede contribuir a cambios en los resultados de salud mental .

Bioquímica

Bioquímicamente, el clorhidrato de 5-metoxi triptamina es un metabolito de la melatonina y se ha utilizado para estudiar su biosíntesis y función. Está involucrado en la regulación de los ritmos circadianos y se ha utilizado para explorar las vías bioquímicas de la melatonina en la glándula pineal .

Medicina

Médicamente, el clorhidrato de 5-metoxi triptamina ha sido explorado por su potencial terapéutico. Ha estado implicado en el tratamiento de diversas afecciones, como la depresión y la ansiedad, debido a su acción sobre los receptores de serotonina .

Investigación clínica

En la investigación clínica, el clorhidrato de 5-metoxi triptamina se ha utilizado en estudios para evaluar su seguridad y efectos psicoactivos. Ha sido parte de ensayos clínicos con el objetivo de comprender su impacto en la salud mental y su potencial como tratamiento para los trastornos psiquiátricos .

Biología molecular

Los biólogos moleculares han utilizado el clorhidrato de 5-metoxi triptamina para estudiar sus efectos sobre los receptores de serotonina y sus vías de señalización asociadas. Se ha utilizado para comprender los mecanismos moleculares que subyacen al sistema serotoninérgico y su papel en diversas funciones biológicas .

Química analítica

Los químicos analíticos utilizan el clorhidrato de 5-metoxi triptamina como un estándar o reactivo en la cuantificación e identificación de compuestos. Sirve como referencia en cromatografía y espectrometría para el análisis de muestras biológicas complejas .

Ingeniería química

En ingeniería química, el clorhidrato de 5-metoxi triptamina se utiliza en la síntesis de moléculas complejas. Se ha empleado como un bloque de construcción en la creación de varios compuestos químicos, incluidos los productos farmacéuticos y los productos químicos de investigación .

Mecanismo De Acción

Target of Action

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

5-MT interacts with its targets, the 5-HT receptors, by binding to them and activating them . This activation can lead to various cellular responses, depending on the specific receptor subtype and its location in the body . For example, activation of 5-HT1 receptors typically results in neuronal inhibition, while activation of 5-HT2 receptors leads to neuronal excitation .

Biochemical Pathways

5-MT is biosynthesized via the deacetylation of melatonin in the pineal gland . This suggests that it may play a role in the regulation of circadian rhythms, as melatonin is a key hormone in maintaining the body’s internal biological clock . The exact biochemical pathways affected by 5-MT and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of 5-MT’s action depend on the specific 5-HT receptor subtype it interacts with and the cellular context. For example, activation of 5-HT1 receptors can lead to hyperpolarization and a decrease in neuronal firing rate, while activation of 5-HT2 receptors can lead to depolarization and an increase in neuronal firing rate . These changes in neuronal activity can have wide-ranging effects on behavior and physiology.

Análisis Bioquímico

Biochemical Properties

5-Methoxytryptamine hydrochloride acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .

Cellular Effects

The cellular effects of 5-Methoxytryptamine hydrochloride are primarily mediated through its interaction with various serotonin receptors. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism that produces the effects of 5-Methoxytryptamine hydrochloride is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound are short-lasting, depending on the route of administration .

Dosage Effects in Animal Models

In animal models, prominent effects were observed following single doses of 6, 12, and 18 mg on PES and MEQ ratings, while maximal effects on PES, MEQ, EDI, and 5D-ASC ratings were observed following individualized dose escalation of 5-MeO-DMT .

Metabolic Pathways

5-Methoxytryptamine hydrochloride is involved in the metabolic pathways of the neurotransmitters serotonin and melatonin. It is biosynthesized via the deacetylation of melatonin in the pineal gland .

Propiedades

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAYRSEKRMEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017272 | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17107-33-4, 66-83-1 | |

| Record name | 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17107-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4265IB6QEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)

![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)